molecular formula C21H28N6O2 B612106 Dinaciclib CAS No. 779353-01-4

Dinaciclib

Numéro de catalogue: B612106
Numéro CAS: 779353-01-4
Poids moléculaire: 396.5 g/mol
Clé InChI: PIMQWRZWLQKKBJ-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Dinaciclib has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Dinaciclib is a small molecule multi-cyclin-dependent kinase (CDK) inhibitor . It primarily targets CDK2, CDK5, and CDK9 . These CDKs play crucial roles in regulating cell cycle progression and transcriptional processes, making them attractive therapeutic targets for cancer .

Mode of Action

This compound interacts with its primary targets (CDK2, CDK5, and CDK9) by suppressing their activity . This suppression leads to a decrease in the phosphorylation of the retinoblastoma (Rb) tumor suppressor protein, which is a key regulator of cell cycle progression . Additionally, this compound has been shown to interact with the acetyl-lysine recognition site of bromodomains .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits the canonical/β-catenin dependent Wnt signaling pathway, a known resistance mechanism to bromo- and extra-terminal domain (BET) inhibitors in acute myeloid leukemia (AML) . This compound suppresses Wnt signaling at multiple levels, including downregulation of β-catenin, the Wnt co-receptor LRP6, as well as many Wnt pathway components and targets .

Result of Action

This compound has been shown to significantly suppress cell proliferation and induce apoptotic activity in various cell lines . It achieves this by suppressing the expression of its molecular targets (CDK2/5/9) and anti-apoptotic proteins BCL-XL and BCL2 . In addition, this compound has been shown to induce caspase 3/7 activity, which plays a crucial role in the execution-phase of cell apoptosis .

Safety and Hazards

Users are advised to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas . In case of contact with skin or eyes, immediate rinsing with plenty of water and seeking medical advice is recommended .

Orientations Futures

Dinaciclib is currently being evaluated in clinical trials for various cancer indications . It has shown promising results in early phase clinical trials for additional breast cancer subtypes and non-breast malignancies . Further clinical-translational research is needed to advance patient selection and combinatorial treatment strategies with this compound in breast cancer and other malignancies .

Analyse Biochimique

Biochemical Properties

Dinaciclib interacts with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and transcriptional processes . It specifically targets CDK2, CDK5, and CDK9 . The nature of these interactions involves the inhibition of these kinases, thereby disrupting cell cycle progression and transcriptional processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It suppresses cell proliferation and induces apoptotic activity in patient-derived xenograft cells and cholangiocarcinoma cell lines . This compound also influences cell function by suppressing the expression of its molecular targets CDK2/5/9, and anti-apoptotic BCL-XL and BCL2 proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting cyclin-dependent kinases (CDKs). This inhibition leads to the suppression of cell cycle progression and transcriptional processes . This compound also suppresses the expression of its molecular targets CDK2/5/9, and anti-apoptotic BCL-XL and BCL2 proteins .

Temporal Effects in Laboratory Settings

This compound has shown to produce a robust and sustained inhibition of tumor progression in vivo in a patient-derived xenograft mouse model . This suggests that this compound has long-term effects on cellular function. More studies are needed to understand its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound administered at a dose of 30 to 50 mg/m² in a 21-day cycle has shown to suppress tumor progression in a patient-derived xenograft mouse model

Metabolic Pathways

It is known that this compound inhibits CDKs, which play crucial roles in cell cycle progression and transcriptional processes . This could potentially affect metabolic flux or metabolite levels.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du dinaciclib implique plusieurs étapes, commençant par la formation du noyau pyrazolo[1,5-a]pyrimidine. Cela est suivi par l'introduction de divers substituants pour obtenir la structure finale. Les étapes clés comprennent :

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures de contrôle qualité strictes pour garantir la pureté et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le dinaciclib subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants :

Produits majeurs : Les produits majeurs formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent avoir des activités et des propriétés biologiques différentes .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en inhibant les kinases dépendantes des cyclines, qui sont des régulateurs essentiels de la progression du cycle cellulaire et de la transcription. En se liant aux sites actifs de CDK1, CDK2, CDK5 et CDK9, le this compound empêche la phosphorylation de substrats clés, conduisant à l'arrêt du cycle cellulaire et à l'apoptose . De plus, il a été démontré que le this compound induisait une mort cellulaire immunogène et améliorait l'efficacité des inhibiteurs de point de contrôle immunitaire .

Comparaison Avec Des Composés Similaires

Composés similaires :

    Flavopiridol : Un autre inhibiteur de CDK avec un profil de cible plus large, mais associé à une toxicité plus élevée.

    Palbociclib : Inhibe sélectivement CDK4 et CDK6, utilisé principalement dans le traitement du cancer du sein.

    Ribociclib : Similaire au palbociclib, cible CDK4 et CDK6.

Unicité du dinaciclib : La capacité unique du this compound à cibler plusieurs CDK (CDK1, CDK2, CDK5 et CDK9) le distingue des autres inhibiteurs de CDK. Cette inhibition à large spectre permet une perturbation plus efficace de la prolifération et des voies de survie des cellules cancéreuses . De plus, le this compound a montré des résultats prometteurs dans les thérapies combinées, améliorant l'efficacité d'autres agents anticancéreux .

Propriétés

IUPAC Name

2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMQWRZWLQKKBJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779353-01-4
Record name Dinaciclib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=779353-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-3-((3-ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylamino)methyl)pyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DINACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8ECV0NBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.